Field: Neuroscience, specifically neurodegenerative disorders like Parkinson’s Disease (PD).
Application: PF-06447475 has been used as a Leucine-rich repeat kinase 2 (LRRK2) inhibitor in research related to PD. It has been shown to have a neuroprotective effect on human nerve-like differentiated cells exposed to oxidative stress stimuli.
Field: Neuroscience, specifically neuroinflammation and ferroptosis in Parkinson’s Disease.
Application: PF-06447475 has been used to study the role of LRRK2 in promoting the neuroinflammatory response during the pathogenesis of PD by regulating the system Xc-GSH-GPX4 pathway.
Method: The study involved the use of PF-06447475 to inhibit LRRK2 and P-P65 expression, which attenuated microglia activation in the nigrostriatal dense part of MPTP-treated mice.
Results: The study found that LRRK2 plays a critical role in promoting the neuroinflammatory response during the pathogenesis of PD by regulating the system Xc-GSH-GPX4 pathway .
Field: Neuroscience, specifically the role of mitophagy in Parkinson’s Disease.
Application: PF-06447475 has been used to study the role of LRRK2 in Parkinson’s Disease by regulating mitophagy in the central nervous system and the gastrointestinal system.
Method: The study involved the use of PF-06447475 to inhibit LRRK2 in an MPTP-injected mouse model of Parkinson’s Disease.
Results: The study found that selective inhibition of LRRK2 restores disruption of colonic integrity and enteric dopaminergic neurons in an MPTP-injected mouse PD model via the mitoautophagy pathway .
Field: Oncology, specifically the development of kinase inhibitors.
Application: PF-06447475 has been used in the development of selective MST3/4 kinase inhibitors.
Method: The study involved the use of PF-06447475 as a MST1/2 inhibitor in combination with two MST3/4 inhibitors.
Results: The study found that MST3/4-selective inhibition caused a cell-cycle arrest in the G1 phase, whereas MST1/2 inhibition resulted in accumulation of cells in the G2/M phase .
Field: Neuroscience, specifically imaging techniques in Parkinson’s Disease.
Application: PF-06447475 has been used in the development of potent LRRK2 PET tracers.
Method: The study involved the synthesis of two potent and selective LRRK2 radioligands [C]3 ( [C]PF-06447475) and [F]4 ( [F]PF-06455943).
Results: The study found that [F]4 demonstrated significantly higher brain uptake in the transgenic LRRK2-G2019S mutant and lipopolysaccharide (LPS)-injected mouse models .
Field: Neuroscience, specifically the generation of functional dopamine-like neurons.
Application: PF-06447475 has been used in studies to generate high yield of functional dopamine-like neurons for studying acute and chronic effects of rotenone on oxidative stress, autophagy, and apoptosis.
Method: The study involved the use of PF-06447475 in a medium called NeuroForsk 2.0 to generate functional dopamine-like neurons. These neurons were then exposed to rotenone to study its acute and chronic effects.
Results: The study found that PF-06447475 was effective in generating a high yield of functional dopamine-like neurons. These neurons were then used to study the effects of rotenone, providing valuable insights into the mechanisms of oxidative stress, autophagy, and apoptosis .
PF-06447475 is a novel small-molecule inhibitor specifically targeting the leucine-rich repeat kinase 2, commonly known as LRRK2. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. PF-06447475 exhibits high affinity for the ATP-binding pocket of LRRK2, which is crucial for its kinase activity. It has demonstrated low nanomolar potency in inhibiting LRRK2 in various biological assays, making it a promising candidate for further development in clinical settings .
PF-06447475 functions primarily through competitive inhibition of the LRRK2 kinase activity. The binding of PF-06447475 to the ATP-binding site prevents ATP from interacting with the kinase, thereby inhibiting its phosphorylation activity. This mechanism of action is supported by molecular docking studies that reveal a strong binding affinity of PF-06447475 to the LRRK2 protein . The chemical structure allows for effective interaction with key amino acid residues within the binding pocket, enhancing its inhibitory effects.
The biological activity of PF-06447475 has been extensively studied, particularly in models of neurodegeneration. In Drosophila models, PF-06447475 has shown protective effects against oxidative stress-induced neurodegeneration. It significantly reduces lipid peroxidation levels in treated flies, indicating its potential neuroprotective properties . Additionally, in mammalian models, PF-06447475 demonstrates good blood-brain barrier permeability and effectively inhibits LRRK2 activity in brain tissues, further supporting its role as a therapeutic agent for neurological disorders .
The synthesis of PF-06447475 involves several steps that leverage modern organic chemistry techniques. The compound was developed through a combination of structure-based drug design and medicinal chemistry approaches. Key synthetic routes include the use of various coupling reactions and purification methods such as high-performance liquid chromatography. Specific methodologies have been optimized to ensure high yield and purity of the final product .
PF-06447475 is primarily being investigated for its therapeutic potential in treating Parkinson's disease and other related disorders associated with LRRK2 mutations. Its ability to inhibit LRRK2 kinase activity suggests that it could help mitigate symptoms or slow the progression of these diseases by reducing alpha-synuclein aggregation and improving neuronal health . Additionally, ongoing studies are exploring its efficacy in other neurodegenerative conditions where LRRK2 plays a critical role.
Interaction studies involving PF-06447475 have focused on its binding dynamics with LRRK2 and other kinases. In vitro assays demonstrate that PF-06447475 selectively inhibits LRRK2 with minimal off-target effects on other kinases, highlighting its specificity . Furthermore, pharmacokinetic studies indicate that PF-06447475 maintains effective concentrations in brain tissues over extended periods, which is crucial for sustained therapeutic action .
Several compounds share structural similarities or pharmacological targets with PF-06447475. Below is a comparison highlighting their unique features:
Compound Name | Target Kinase | Potency (IC50) | Unique Features |
---|---|---|---|
PF-06649751 | LRRK2 | Low nanomolar | Selective for G2019S mutation |
GSK2578215 | LRRK2 | Low nanomolar | Developed for oral bioavailability |
MLi-2 | LRRK2 | Low nanomolar | First-generation inhibitor |
PF-06447475 stands out due to its exceptional blood-brain barrier permeability and selectivity towards the wild-type and mutant forms of LRRK2, making it particularly promising for therapeutic applications against Parkinson's disease compared to other inhibitors .